Anticancer Cytotoxicity of 6-Bromoquinazoline Scaffold Outperforms Cisplatin in MCF-7 and SW480 Cell Lines
A derivative synthesized from the 6-bromoquinazoline scaffold (Compound 5b) demonstrates superior in vitro cytotoxicity compared to the clinical agent cisplatin against both MCF-7 breast cancer and SW480 colon cancer cell lines. This establishes the 6-bromo substituent as a critical pharmacophoric feature for achieving potent anticancer activity, surpassing a standard-of-care chemotherapy baseline [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.53 μM (MCF-7) and 1.95 μM (SW480) for 6-bromoquinazoline derivative 5b |
| Comparator Or Baseline | Cisplatin IC50: 5.6 μM (MCF-7) and 25.4 μM (SW480) |
| Quantified Difference | 10.6-fold (MCF-7) and 13.0-fold (SW480) greater potency than cisplatin |
| Conditions | Standard MTT assay, 48h drug exposure, in vitro cancer cell lines MCF-7 and SW480 |
Why This Matters
This data confirms the 6-bromo scaffold can yield anticancer leads with vastly superior potency over a clinical benchmark, justifying its selection as a core structure for drug discovery programs.
- [1] Zare, S., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(7), e202201245. View Source
